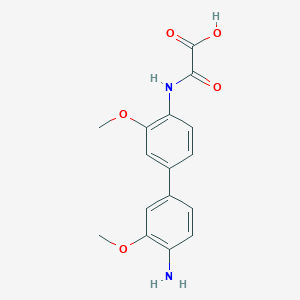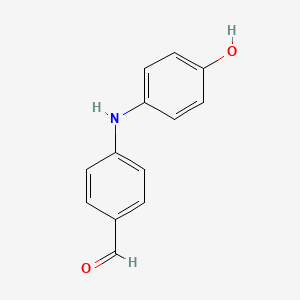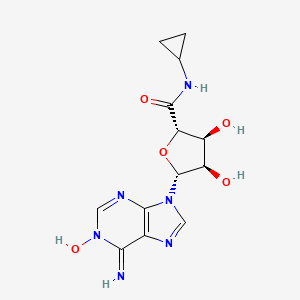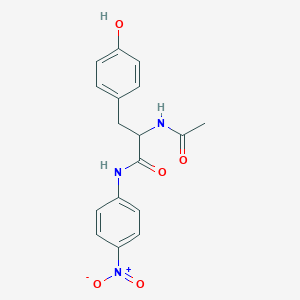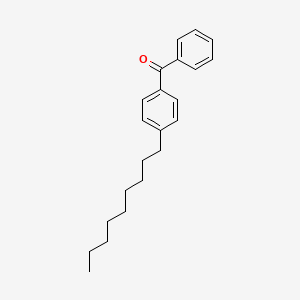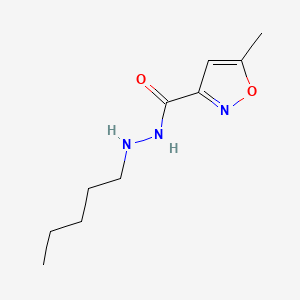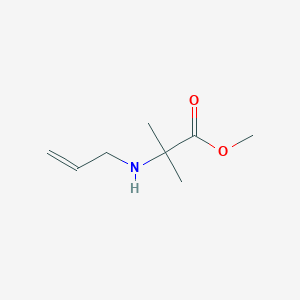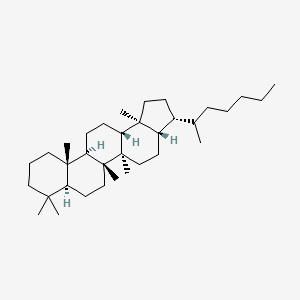
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is a pentacyclic triterpenoid compound that belongs to the hopane family. These compounds are known for their complex structures and are often found in geological samples, such as sedimentary rocks and petroleum. The unique structure of this compound makes it a subject of interest in various scientific fields, including organic chemistry, geology, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE typically involves the cyclization of squalene or its derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For instance, the use of sulfuric acid or hydrochloric acid can promote the formation of the hopane skeleton from squalene.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. it can be isolated from natural sources such as crude oil or sedimentary rocks through extraction and purification processes. Techniques such as column chromatography and mass spectrometry are often employed to isolate and identify the compound from complex mixtures.
Chemical Reactions Analysis
Types of Reactions: 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation of this compound can yield hopanone derivatives, while reduction can produce hopanol derivatives.
Scientific Research Applications
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE has several scientific research applications:
Chemistry: It is used as a biomarker in geochemical studies to trace the origin and transformation of organic matter in sedimentary environments.
Biology: The compound’s structure and derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the petroleum industry, it serves as an indicator of the maturity and biodegradation of crude oil.
Mechanism of Action
The mechanism of action of 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes. For instance, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
17beta(H),21beta(H)-bishomohopanol: A similar pentacyclic triterpenoid with a hydroxyl group at the C-29 position.
Hopanoic acid: Another hopane derivative with a carboxylic acid functional group.
Hopane: The parent compound of the hopane family, lacking additional functional groups.
Uniqueness: 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of multiple functional groups. This uniqueness makes it a valuable biomarker in geochemical studies and a potential candidate for various biological and industrial applications.
Properties
Molecular Formula |
C34H60 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-heptan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3/t24?,25-,26+,27+,28-,29-,31+,32+,33-,34-/m1/s1 |
InChI Key |
BFOUVXJORMEENT-LYVNWEOZSA-N |
Isomeric SMILES |
CCCCCC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


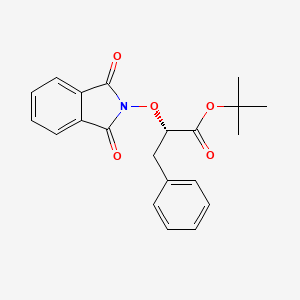
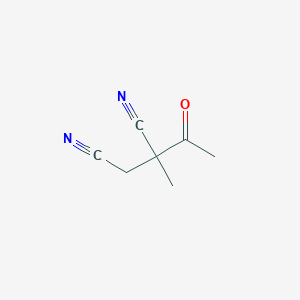
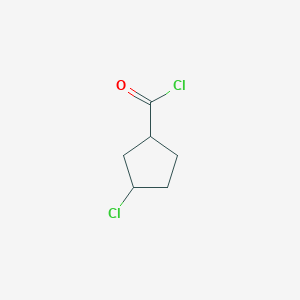
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
